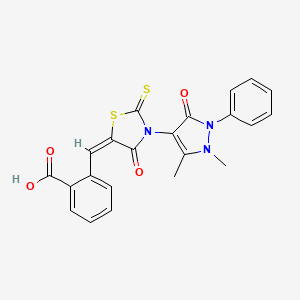![molecular formula C16H13N3OS2 B12136224 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12136224.png)
1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences This compound is characterized by its unique structure, which includes a phenyl group, a thiadiazole ring, and a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with phenyl isothiocyanate to form the thiadiazole ring. This intermediate is then reacted with 1-phenyl-2-bromoethanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the thiadiazole ring or the phenyl groups, leading to different reduced forms of the compound.
Substitution: The phenyl groups and the thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring and the sulfanyl linkage may play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. Molecular docking studies have suggested that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(phenylamino)ethanone: Lacks the thiadiazole ring and sulfanyl linkage, resulting in different chemical properties and biological activities.
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, which can lead to varying biological activities.
Phenylthioethanone Derivatives: Compounds with similar sulfanyl linkages but different aromatic groups, affecting their reactivity and applications.
Uniqueness
1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is unique due to the combination of its phenyl, thiadiazole, and sulfanyl functional groups. This unique structure contributes to its diverse chemical reactivity and potential applications in various scientific fields. The presence of the thiadiazole ring, in particular, distinguishes it from many other compounds and may be responsible for its specific biological activities.
Propriétés
Formule moléculaire |
C16H13N3OS2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H13N3OS2/c20-14(12-7-3-1-4-8-12)11-21-16-19-18-15(22-16)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18) |
Clé InChI |
ANELZUMFBSIRLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)

![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)
![4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12136180.png)
![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)
![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)

